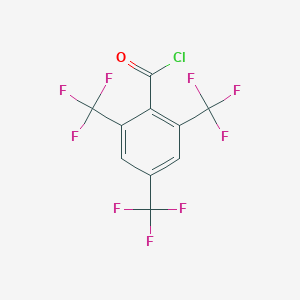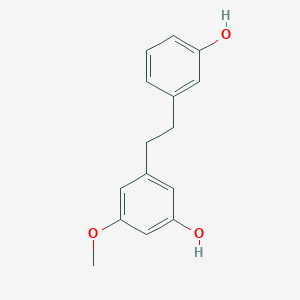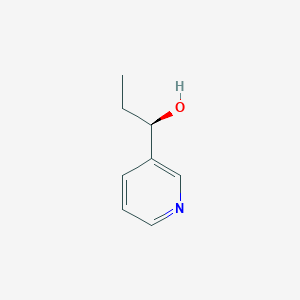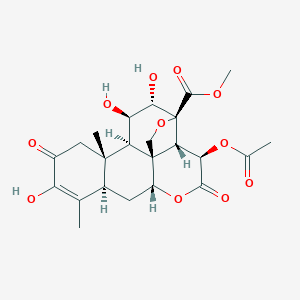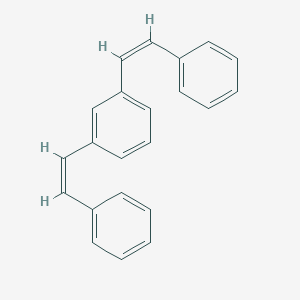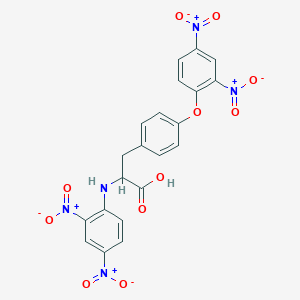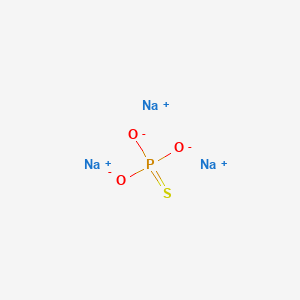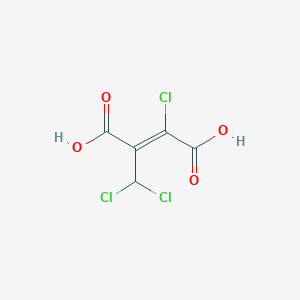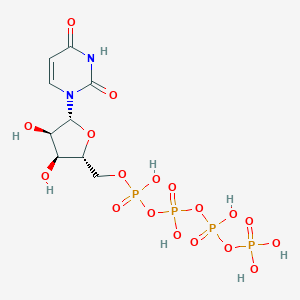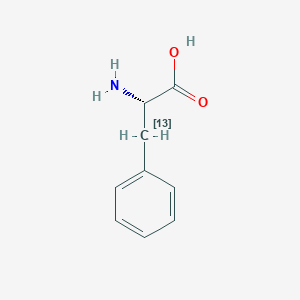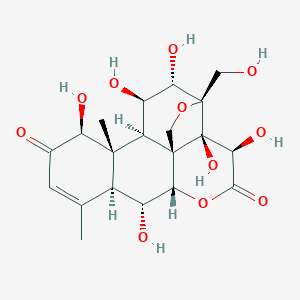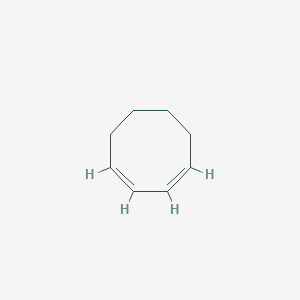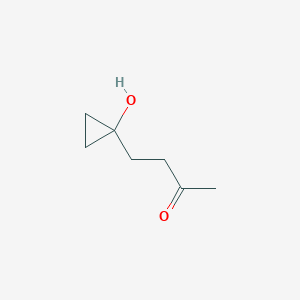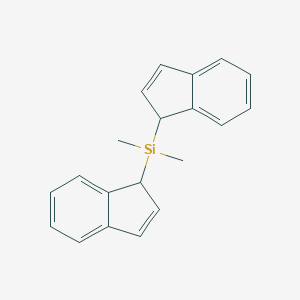
二(1H-茚-1-基)二甲基硅烷
描述
Di(1H-inden-1-yl)dimethylsilane is a chemical compound with the molecular formula C20H20Si . It is also known by other names such as DIMETHYLBIS(INDENYL)SILANE and bis(1H-inden-1-yl)-dimethylsilane .
Molecular Structure Analysis
The molecular structure of di(1H-inden-1-yl)dimethylsilane consists of two indenyl groups attached to a silicon atom, which is also bonded to two methyl groups . The InChI string representation of its structure isInChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3 . Physical And Chemical Properties Analysis
Di(1H-inden-1-yl)dimethylsilane has a molecular weight of 288.5 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 288.133427172 g/mol . It has a topological polar surface area of 0 Ų . The complexity of the molecule is 407 .科学研究应用
聚合物涂层生产
二(双环[4.2.0]八-1(6),2,4-三烯-3-基)二甲基硅烷 (DiBCB-DMS),二(1H-茚-1-基)二甲基硅烷的类似物,已被合成用于聚合物涂料生产。这些涂料具有良好的介电性能,使其适用于电子应用。使用核磁共振、红外、紫外/可见光和高分辨率质谱分析等各种分析技术对 DiBCB-DMS 进行了全面表征 (Levchenko et al., 2020)。
茂金属配合物合成
已经探索了使用与二(1H-茚-1-基)二甲基硅烷相关的配体的苂茂金属配合物的合成和结构。这些配合物含有 ZrCl2 和 TiCl2 等金属,在有机金属化学领域显示出潜力,有助于开发新材料和催化剂 (Halterman, Schumann, & Dübner, 2000)。
化学合成和反应性
已经使用二(炔-1-基)二甲基硅烷合成了新型硅杂-2,4-环戊二烯,表明二(1H-茚-1-基)二甲基硅烷在合成新化学结构中的潜力。这些化合物显示出独特的反应性模式,扩大了有机和无机合成中可用的工具包 (Wrackmeyer, Tok, Shahid, & Ali, 2004)。
抗炎潜力
已经合成了相关的茚衍生物,并显示出显着的抗炎活性,表明二(1H-茚-1-基)二甲基硅烷等化合物具有潜在的生物医学应用。这些化合物可能代表一类新的抗炎剂 (Sheridan et al., 2009)。
光化学应用
已经研究了二(9-蒽基)二甲基硅烷等相关化合物的光化学,发现了新型的分子内加成产物。这项研究可以为使用二(1H-茚-1-基)二甲基硅烷的光化学工艺或材料的开发提供信息 (Sakurai, Sakamoto, Nakamura, & Kira, 1985)。
属性
IUPAC Name |
bis(1H-inden-1-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYTUIWIDDBVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di(1H-inden-1-yl)dimethylsilane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


